molecular formula C8H10BrNO2S B1527286 3-Bromo-4-ethanesulfonylphenylamine CAS No. 1248605-77-7

3-Bromo-4-ethanesulfonylphenylamine

Cat. No. B1527286
M. Wt: 264.14 g/mol
InChI Key: VUZAJIJWSLWCIS-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes. This might include its reactivity with other compounds and any notable reaction mechanisms .


Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties. This might include its melting point, boiling point, solubility, and stability. It could also include a discussion of its spectral properties, such as its UV/Vis, IR, NMR, or mass spectra .

Scientific Research Applications

Metabolism Studies

Brominated compounds such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B) have been studied for their in vivo metabolism in rats, which aids in understanding the metabolic pathways and potential toxicological implications of brominated psychoactive substances. These studies help in identifying urinary metabolites, which are crucial for drug metabolism research and toxicology (Kanamori et al., 2002).

Organic Synthesis

Research has been conducted on the bromination of organic molecules, providing valuable insights into regio- and chemoselective bromination techniques. These methodologies are critical for synthesizing bromo-substituted organic compounds, which are key intermediates in the production of pharmaceuticals and materials (Shirinian et al., 2012).

Environmental Studies

Studies on brominated flame retardants (BFRs) like decabromodiphenyl ethane highlight the presence and impact of these compounds in the environment. Understanding the distribution, accumulation, and potential ecological effects of BFRs is critical for assessing environmental health and formulating regulations to mitigate pollution (Stapleton et al., 2008).

Material Science

In material science, the application of brominated compounds in the development of organic electronic materials has been explored. For instance, selective direct arylation methods involving brominated thiophenes have been developed for synthesizing electroactive and photoactive materials, which are essential for organic electronics (Vamvounis & Gendron, 2013).

Corrosion Inhibition

Research into the inhibition performances of brominated compounds against the corrosion of metals like iron demonstrates the potential of these substances in protecting industrial materials. Theoretical and experimental studies provide insights into the mechanisms by which these inhibitors work, contributing to the development of more durable materials (Kaya et al., 2016).

Safety And Hazards

This would involve a discussion of any safety concerns associated with the compound. This might include its toxicity, any precautions that need to be taken when handling it, and any personal protective equipment that should be used .

properties

IUPAC Name

3-bromo-4-ethylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-2-13(11,12)8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZAJIJWSLWCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(ethanesulfonyl)aniline

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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